1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 2172601-53-3
VCID: VC12001113
InChI: InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10)
SMILES: C1CC1(C(=O)O)C2(CCOC2)O
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid

CAS No.: 2172601-53-3

Cat. No.: VC12001113

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid - 2172601-53-3

Specification

CAS No. 2172601-53-3
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10)
Standard InChI Key LPTLSXNTWQLATK-UHFFFAOYSA-N
SMILES C1CC1(C(=O)O)C2(CCOC2)O
Canonical SMILES C1CC1(C(=O)O)C2(CCOC2)O

Introduction

Structural Characteristics and Nomenclature

The systematic name 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid denotes a cyclopropane ring substituted at one carbon with both a carboxylic acid group (-COOH) and a 3-hydroxyoxolan-3-yl group. The oxolane (tetrahydrofuran) ring contains a hydroxyl group at the 3-position, creating a sterically congested tertiary alcohol. Key structural features include:

  • Cyclopropane core: The strained three-membered ring imposes significant angle distortion (≈60° bond angles), enhancing reactivity .

  • Carboxylic acid moiety: Provides acidity (predicted pKa ≈3.1–3.5 based on analog data ) and hydrogen-bonding capacity.

  • 3-Hydroxyoxolan substituent: Introduces chirality and hydrogen-bond donor/acceptor sites, influencing solubility and biological interactions .

The molecular formula is hypothesized as C8H12O4\text{C}_8\text{H}_{12}\text{O}_4, with a molar mass of 188.18 g/mol. Comparative density estimates suggest 1.421.48g/cm31.42–1.48 \, \text{g/cm}^3, extrapolated from similar cyclopropane carboxylates .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into two fragments:

  • Cyclopropane-1-carboxylic acid: Synthesized via [2+1] cyclopropanation of alkenes with carbene precursors.

  • 3-Hydroxyoxolan: Likely derived from epoxidation of dihydrofuran followed by acid-catalyzed ring opening or microbial oxidation of tetrahydrofuran derivatives.

Proposed Synthetic Route

Building on the methodology from Patent CN110862311A , a plausible pathway involves:

  • Cyclopropanation:

    • React methyl acrylate with diazomethane in the presence of a copper catalyst to form methyl cyclopropane-1-carboxylate.

    • Hydrolysis with aqueous NaOH yields cyclopropane-1-carboxylic acid (yield: 70–80%) .

  • Introduction of 3-Hydroxyoxolan:

    • Step A: Electrophilic substitution at the cyclopropane carbon using 3-bromooxolane under Friedel-Crafts conditions (AlCl₃ catalyst).

    • Step B: Hydroxylation via Sharpless asymmetric dihydroxylation or oxymercuration to install the tertiary -OH group .

  • Deprotection and Purification:

    • Saponification of ester intermediates with LiOH in THF/water .

    • Final purification by recrystallization or column chromatography.

Critical Parameters:

  • Temperature control (0–5°C during cyclopropanation ).

  • Stoichiometric ratios (1.0–1.1:1 for nitrite reagents ).

  • Solvent selection (ethyl acetate for extractions ).

Physicochemical Properties and Stability

Predicted Properties

PropertyValue/DescriptionBasis for Estimation
Melting Point142–146°CAnalog data
Boiling Point329–335°C (decomposes)Cyclopropane thermal stability
Solubility (H₂O)8.2 mg/mL (25°C)Carboxylic acid hydrophilicity
logP (Octanol-Water)0.87Calculated via XLogP3
pKa3.3 (carboxylic acid)Cyclopropane carboxylates

Stability Considerations

  • Thermal: Prone to ring-opening above 150°C due to cyclopropane strain.

  • Photochemical: UV exposure may induce [2π+2σ] rearrangements.

  • Hydrolytic: Stable under acidic conditions; base-catalyzed ester hydrolysis possible .

Challenges and Future Directions

Synthetic Optimization

  • Catalyst development: Enantioselective cyclopropanation to access chiral intermediates.

  • Green chemistry: Replace diazomethane with safer carbene sources (e.g., sulfonium ylides).

Biological Testing

Priority areas include:

  • In vitro cytotoxicity screening (NIH/3T3 cells).

  • Enzyme inhibition assays (serine proteases, kinases).

Computational Modeling

  • DFT studies: Quantify ring strain and predict reaction pathways.

  • Docking simulations: Identify protein targets for drug design.

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